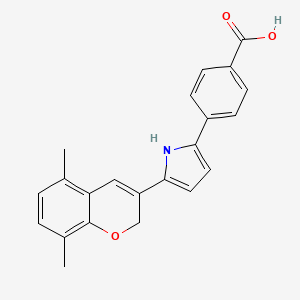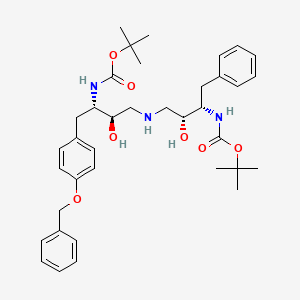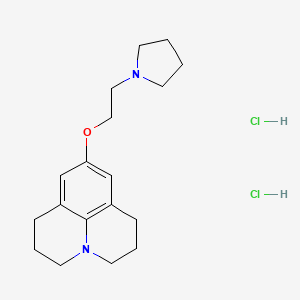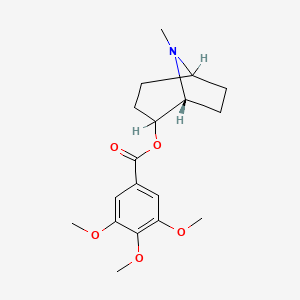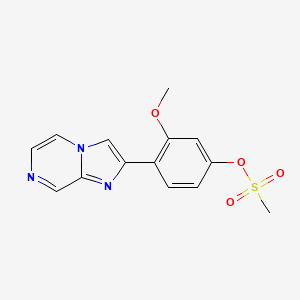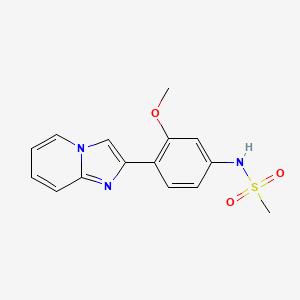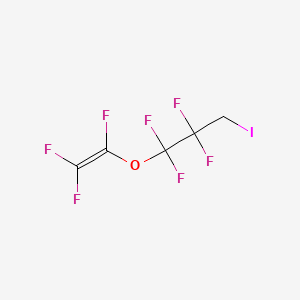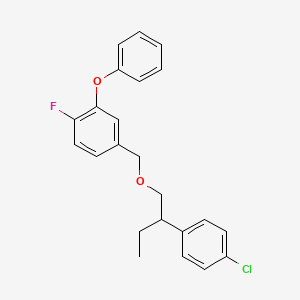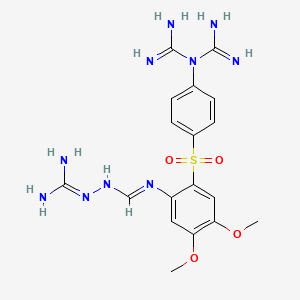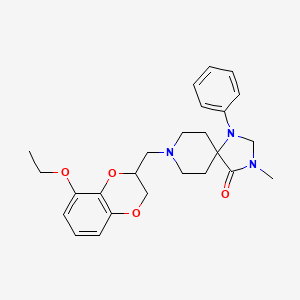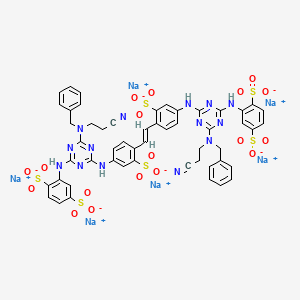
Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the triazine core, followed by the introduction of the sulfonate groups and the vinylenebis linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, potentially modifying its properties.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: Investigated for its potential as a biological probe or marker due to its unique structure and properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups allow it to bind to various proteins and enzymes, potentially inhibiting or modifying their activity. The triazine core and vinylenebis linkage contribute to its stability and ability to interact with different biological molecules.
Vergleich Mit ähnlichen Verbindungen
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) can be compared with other similar compounds, such as:
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
The uniqueness of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) lies in its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
82799-31-3 |
|---|---|
Molekularformel |
C52H40N14Na6O18S6 |
Molekulargewicht |
1479.3 g/mol |
IUPAC-Name |
hexasodium;2-[[4-[benzyl(2-cyanoethyl)amino]-6-[4-[(E)-2-[4-[[4-[benzyl(2-cyanoethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C52H46N14O18S6.6Na/c53-23-7-25-65(31-33-9-3-1-4-10-33)51-61-47(59-49(63-51)57-41-29-39(85(67,68)69)19-21-43(41)87(73,74)75)55-37-17-15-35(45(27-37)89(79,80)81)13-14-36-16-18-38(28-46(36)90(82,83)84)56-48-60-50(58-42-30-40(86(70,71)72)20-22-44(42)88(76,77)78)64-52(62-48)66(26-8-24-54)32-34-11-5-2-6-12-34;;;;;;/h1-6,9-22,27-30H,7-8,25-26,31-32H2,(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H2,55,57,59,61,63)(H2,56,58,60,62,64);;;;;;/q;6*+1/p-6/b14-13+;;;;;; |
InChI-Schlüssel |
TUHCQZINWJBMQW-SSXBCGQJSA-H |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CCC#N)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6=NC(=NC(=N6)N(CCC#N)CC7=CC=CC=C7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCC#N)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)N(CCC#N)CC7=CC=CC=C7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


